Boc-D-2-氨基甲基苯(Fmoc)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

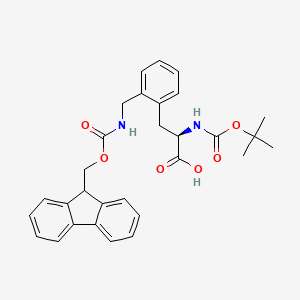

Boc-D-2-Aminomethylphe(Fmoc) is a compound with the empirical formula C30H32N2O6 and a molecular weight of 516.58 . It contains functional groups BocFmoc . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of Boc-D-2-Aminomethylphe(Fmoc) can be represented by the SMILES string CC(C)(C)OC(=O)NC@HOCC2c3ccccc3-c4ccccc24)C(O)=O .

Physical and Chemical Properties Analysis

Boc-D-2-Aminomethylphe(Fmoc) has a molecular weight of 516.585 and a density of 1.2±0.1 g/cm3 . Its boiling point is 729.5±60.0 °C at 760 mmHg .

科学研究应用

单层形成和表征

使用涉及 Boc 和 Fmoc 基团的保护-脱保护策略的氨基苯和氨基甲基苯单层已电接枝到玻璃碳等表面。这种方法促进了胺封端薄膜的形成,其中 Fmoc-NH-CH2-Ar 单层显示出最高的偶联基团表面浓度,表明了一种为各种应用创建功能化表面的方法(Lee 等人,2015)。

模拟 β-链结构

研究表明,合成了不天然的氨基酸,包括受 Boc 和 Fmoc 保护的衍生物,它们模拟了三肽 β-链的氢键功能。这项创新为创建可以形成 β-折叠片状氢键结构的肽铺平了道路,在设计新型生物材料和理解蛋白质折叠机制方面具有潜力(Nowick 等人,2000)。

增强肽合成技术

Boc 和 Fmoc 保护基团是固相肽合成 (SPPS) 中不可或缺的,创新的连接子和方案提高了肽组装的效率和可靠性。这些进步促进了肽的合成,副反应最少,这对于蛋白质组学、药物发现和治疗性肽开发的研究至关重要(Nandhini 等人,2022)。

糖缀合物组装

据报道,使用正交保护的构件模块,例如 N-Alloc-N'-Boc-N''-Fmoc-α,α-双(氨基甲基)-β-丙氨酸,在固体载体上合成肽糖簇。该方法强调了 Boc 和 Fmoc 基团在构建复杂生物分子中的用途,这对于研究碳水化合物-蛋白质相互作用和开发基于碳水化合物的治疗剂至关重要(Katajisto 等人,2002)。

肽酰胺合成

使用受 Boc 和 Fmoc 保护的光解锚定连接合成肽酰胺的创新方案展示了一种温和且有效的肽合成方法。这一发展对基于肽的药物和研究工具的生产具有影响,使人们能够探索肽的功能和相互作用(Hammer 等人,2009)。

安全和危害

作用机制

Target of Action

Boc-D-2-Aminomethylphe(Fmoc) is primarily used as a protecting group for amines in peptide synthesis . The compound’s primary targets are the amine groups present in the peptide chain. The role of these targets is crucial in the formation of peptide bonds, which are the primary links between amino acids in a peptide or protein .

Mode of Action

The compound interacts with its targets (amine groups) through a process known as Fmoc protection . In this process, the Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, effectively protecting the amine group .

Biochemical Pathways

The primary biochemical pathway affected by Boc-D-2-Aminomethylphe(Fmoc) is peptide synthesis, specifically Solid Phase Peptide Synthesis (SPPS) . The compound’s action influences the formation and breaking of peptide bonds, which are essential steps in the synthesis of peptides and proteins .

Pharmacokinetics

The pharmacokinetics of Boc-D-2-Aminomethylphe(Fmoc) are largely dependent on the specific conditions of the peptide synthesis process. The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can vary based on factors such as the solvent used, the temperature, and the pH of the environment . .

Result of Action

The result of Boc-D-2-Aminomethylphe(Fmoc)'s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, the compound ensures that peptide bonds form at the correct locations, leading to the accurate assembly of the peptide chain .

Action Environment

The action of Boc-D-2-Aminomethylphe(Fmoc) is influenced by several environmental factors. The compound is sensitive to moisture and heat, which can affect its stability . Additionally, the pH of the environment can impact the compound’s efficacy, as the Fmoc group is base-labile and is removed using a base . Therefore, maintaining appropriate environmental conditions is crucial for the effective use of Boc-D-2-Aminomethylphe(Fmoc) in peptide synthesis .

属性

IUPAC Name |

(2R)-3-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N2O6/c1-30(2,3)38-29(36)32-26(27(33)34)16-19-10-4-5-11-20(19)17-31-28(35)37-18-25-23-14-8-6-12-21(23)22-13-7-9-15-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t26-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDGEKHRYXDFMC-AREMUKBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Pyridin-4-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2892265.png)

![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2892267.png)

![3-methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2892273.png)

![Ethyl 2-[(cyanoacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2892277.png)

![2,5-Dimethylphenyl [5-(1,4-thiazinan-4-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-3-yl] sulfone](/img/structure/B2892281.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2892287.png)